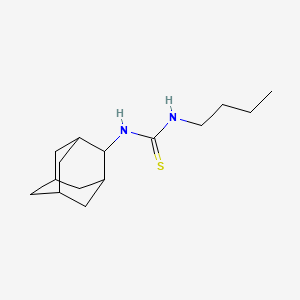
1-(2-Adamantyl)-3-butylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Adamantyl)-3-butylthiourea is a compound that features an adamantane core, a unique and highly stable polycyclic hydrocarbon structure. The adamantane moiety is known for its rigidity and bulkiness, which imparts unique physical and chemical properties to the compound. The thiourea group, on the other hand, introduces potential for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-3-butylthiourea typically involves the reaction of 2-adamantylamine with butyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Adamantyl)-3-butylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Adamantyl)-3-butylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Adamantyl)-3-butylthiourea is largely dependent on its interaction with biological targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and selectivity. Molecular pathways involved may include inhibition of viral replication or disruption of cancer cell metabolism.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylthiourea: Shares the adamantane core but lacks the butyl group, resulting in different physical and chemical properties.
3-Butylthiourea: Lacks the adamantane core, leading to reduced stability and different reactivity.
1-(2-Adamantyl)-3-methylthiourea: Similar structure but with a methyl group instead of a butyl group, affecting its biological activity and reactivity.
Uniqueness: 1-(2-Adamantyl)-3-butylthiourea stands out due to the combination of the adamantane core and the butylthiourea moiety, which imparts unique stability, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87170-66-9 |
|---|---|
Molekularformel |
C15H26N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(2-adamantyl)-3-butylthiourea |
InChI |
InChI=1S/C15H26N2S/c1-2-3-4-16-15(18)17-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,2-9H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
CNPDKAPHYUPYGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NC1C2CC3CC(C2)CC1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
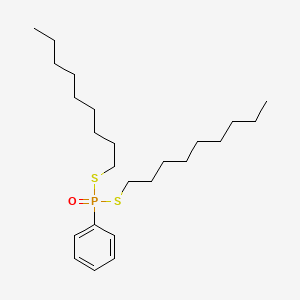
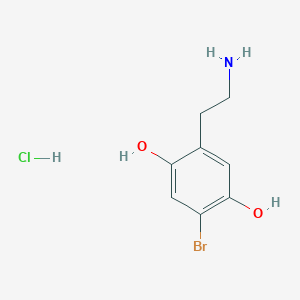
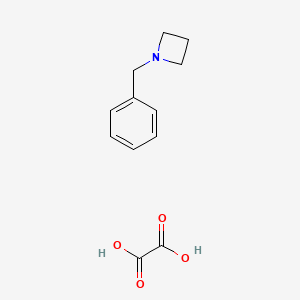
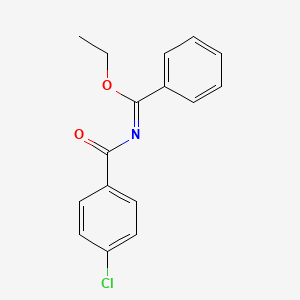
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)

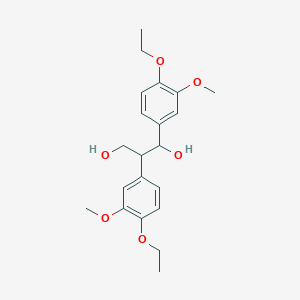
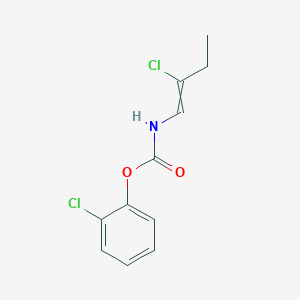
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
